molecular formula C15H17N3O B213845 N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide

N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide

Cat. No. B213845
M. Wt: 255.31 g/mol
InChI Key: BFXMVAYRTCJNTG-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide, also known as DMPPA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. DMPPA belongs to the family of acrylamide derivatives, which are known for their diverse biological activities.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been investigated for its potential use as a fluorescent probe for imaging biological systems.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to have antimicrobial activity against a variety of bacterial and fungal species.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide is its diverse range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to have low toxicity in vitro, which is a favorable characteristic for drug development. However, one of the limitations of N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide. One area of interest is the development of N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is the use of N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide and to identify potential drug targets.

Synthesis Methods

N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide can be synthesized through a multistep process that involves the reaction of 2,4-dimethylbenzaldehyde with ethyl acetoacetate to form 2,4-dimethyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 2,4-dimethyl-3-hydrazinobutanoic acid ethyl ester. Finally, N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide is obtained by reacting 2,4-dimethyl-3-hydrazinobutanoic acid ethyl ester with acryloyl chloride.

properties

Product Name

N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

(Z)-N-(2,4-dimethylphenyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C15H17N3O/c1-11-4-6-14(12(2)8-11)17-15(19)7-5-13-9-16-18(3)10-13/h4-10H,1-3H3,(H,17,19)/b7-5-

InChI Key

BFXMVAYRTCJNTG-ALCCZGGFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C\C2=CN(N=C2)C)C

SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CN(N=C2)C)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CN(N=C2)C)C

Origin of Product

United States

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